molecular formula C24H25ClN2O4S B2549597 Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate CAS No. 872206-93-4

Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate

Cat. No. B2549597
M. Wt: 472.98
InChI Key: BSEVXIAKQZRUCX-UHFFFAOYSA-N
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Description

The compound Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar quinoline derivatives are discussed, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Similarly, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is synthesized using a Gould-Jacobs reaction under microwave-assistance with aluminium metal as a catalyst . These methods highlight the use of different catalysts and conditions to achieve the desired quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The derivatives often contain additional substituents, such as halogens, ester groups, and tosyl groups, which can influence the chemical properties and reactivity of the compound. The structure of these compounds is typically confirmed using techniques such as NMR spectrometry .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including ether synthesis, ester hydrolysis, and intramolecular cyclization. For example, the poly-functionalized quinoline derivative mentioned in paper is used in Williamson ether synthesis followed by in situ ester hydrolysis to yield bis(aroxymethyl)quinoline-3-carboxylic acids. Additionally, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves chlorination, deacetylation, and intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as melting point, solubility, and reactivity. For instance, the melting point and NMR spectrometry are used to determine the structure and confirm the identity of synthesized quinoline derivatives . The presence of electron-withdrawing or electron-donating groups can also impact the chemical behavior of these compounds in reactions.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research has shown that derivatives of Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate can be utilized in the synthesis of various complex organic compounds. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been reported, demonstrating the compound's utility in creating new molecules with potential pharmacological activities (Paronikyan et al., 2016). This synthesis involves reactions that yield complex structures, highlighting the chemical's versatility in organic synthesis.

Antibacterial Applications

Another application area is in the development of antibacterial agents. For example, the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been explored, suggesting the potential of derivatives in creating effective antibacterial compounds (Koga et al., 1980).

Catalysis and Chemical Reactions

Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate is also relevant in catalysis. Research has documented its role in [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines, which are crucial in developing pharmaceuticals and materials (Zhu et al., 2003). This highlights the compound's utility in facilitating complex chemical reactions.

Antimicrobial Activity

Furthermore, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates synthesized from derivatives have shown promising antimicrobial activities, underscoring the potential of Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate in contributing to new antimicrobial agents (Nandeshwarappa et al., 2020).

properties

IUPAC Name

ethyl 1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEVXIAKQZRUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate

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